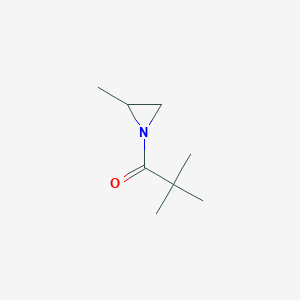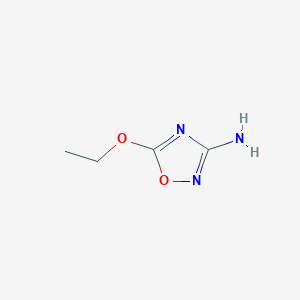
4-(p-Nitrophenylazo)-2-amino-3-pyridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Nitrophenylazo)-2-amino-3-pyridinol is an organic compound characterized by the presence of a nitro group (NO2) and an azo group (N=N) linked to a pyridinol moiety. This compound is known for its vibrant color and is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Nitrophenylazo)-2-amino-3-pyridinol typically involves the diazotization of 4-nitroaniline followed by coupling with 2-amino-3-pyridinol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(p-Nitrophenylazo)-2-amino-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved reductively to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-amino-2-amino-3-pyridinol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(p-Nitrophenylazo)-2-amino-3-pyridinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed as a staining agent in biological research to visualize specific cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of colorimetric assays.
Industry: Utilized as a dye in the textile industry and as a pigment in the production of inks and paints
Wirkmechanismus
The mechanism of action of 4-(p-Nitrophenylazo)-2-amino-3-pyridinol involves its interaction with specific molecular targets. The azo bond can undergo photoisomerization, leading to changes in the compound’s structure and properties. This photoisomerization process is crucial for its use in applications such as photoresponsive materials and sensors .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: A phenolic compound with a nitro group, used as a pH indicator and in the synthesis of paracetamol.
4-(4-Nitrophenylazo)resorcinol: Another azo compound used for the detection of magnesium ions and as a dye.
Uniqueness: 4-(p-Nitrophenylazo)-2-amino-3-pyridinol is unique due to its combination of a pyridinol moiety with an azo and nitro group, providing distinct chemical reactivity and applications compared to other similar compounds. Its ability to undergo photoisomerization and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
96399-47-2 |
|---|---|
Molekularformel |
C11H9N5O3 |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
2-amino-4-[(4-nitrophenyl)diazenyl]pyridin-3-ol |
InChI |
InChI=1S/C11H9N5O3/c12-11-10(17)9(5-6-13-11)15-14-7-1-3-8(4-2-7)16(18)19/h1-6,17H,(H2,12,13) |
InChI-Schlüssel |
CTZMLICBCFHGNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C(=NC=C2)N)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)



![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)







